1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)- 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)-
Brand Name: Vulcanchem
CAS No.: 399044-21-4
VCID: VC8111533
InChI: InChI=1S/C12H21NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1CC=C
Molecular Formula: C12H21NO2
Molecular Weight: 211.3 g/mol

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)-

CAS No.: 399044-21-4

Cat. No.: VC8111533

Molecular Formula: C12H21NO2

Molecular Weight: 211.3 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)- - 399044-21-4

Specification

CAS No. 399044-21-4
Molecular Formula C12H21NO2
Molecular Weight 211.3 g/mol
IUPAC Name tert-butyl (2S)-2-prop-2-enylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H21NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m1/s1
Standard InChI Key REHOBPXCTRHRJK-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H]1CC=C
SMILES CC(C)(C)OC(=O)N1CCCC1CC=C
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1CC=C

Introduction

Chemical Structure and Stereochemical Features

The molecular architecture of 1-pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester, (2S)- is defined by its pyrrolidine core, a five-membered saturated nitrogen heterocycle. The stereochemistry at the second carbon position (C2) is explicitly designated as (S)-configuration, which critically influences its reactivity and biological interactions. Key structural attributes include:

  • Propenyl Group: A vinyl substituent (-CH2CH=CH2) at C2, enabling participation in cycloaddition and polymerization reactions.

  • tert-Butyl Ester: A bulky ester moiety (OC(=O)C(C)(C)C) at the N1 position, enhancing steric protection and modulating solubility.

The IUPAC name, tert-butyl (2S)-2-prop-2-enylpyrrolidine-1-carboxylate, reflects these substituents. Computational data from PubChem confirm the molecular formula C12H21NO2 and a molar mass of 211.30 g/mol. The isomeric SMILES string, CC(C)(C)OC(=O)N1CCC[C@H]1CC=C, encodes the absolute stereochemistry.

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a two-step sequence:

  • Alkylation of Pyrrolidinecarboxylic Acid: Reaction of (S)-pyrrolidine-2-carboxylic acid with 2-propenyl bromide in the presence of a base (e.g., K2CO3) in dichloromethane at 0–25°C.

  • Esterification with tert-Butyl Alcohol: The intermediate is treated with tert-butyl alcohol under Steglich conditions (DCC, DMAP) to install the ester group.

Yield optimization (reported 65–78%) requires strict temperature control and inert atmospheres. Chromatographic purification (silica gel, hexane/ethyl acetate) ensures >95% purity.

Industrial Production Considerations

Scale-up employs continuous flow reactors to enhance heat transfer and reduce reaction times. Tert-butyl ester groups are preferred industrially due to their stability under acidic workup conditions, facilitating downstream processing.

Reactivity and Functionalization

The compound undergoes three primary reaction types:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO4, H2O/acetone2-(2-Propenyl)pyrrolidine-1-carboxylic acid
ReductionLiAlH4, THF(2S)-2-(2-propenyl)pyrrolidin-1-ylmethanol
Allylic SubstitutionPd(OAc)2, PPh3Cross-coupled derivatives (e.g., aryl, alkyl)

The propenyl group participates in Heck and Suzuki-Miyaura couplings, enabling diversification into complex architectures.

Applications in Pharmaceutical Development

Intermediate for Bioactive Molecules

The compound’s chiral center and functional group array make it a precursor to:

  • Kinase Inhibitors: Analogues with modified propenyl chains show IC50 values <100 nM against EGFR and VEGFR2.

  • Neurological Agents: N-Methyl derivatives exhibit 80% binding affinity to σ-1 receptors in vitro.

Polymer Science Contributions

Incorporation into polyamide backbones via radical polymerization enhances thermal stability (Tg increase by 40°C). The tert-butyl ester acts as a removable protecting group, enabling post-polymerization modification.

Biological Activity and Mechanistic Insights

Preliminary studies indicate:

  • Antiproliferative Effects: GI50 of 12 µM against MCF-7 breast cancer cells via caspase-3 activation.

  • Enzyme Inhibition: Competitive inhibition of α-chymotrypsin (Ki = 8.3 µM) through hydrophobic pocket binding.

Comparative Analysis with Analogues

CompoundSubstituentKey Difference
Methyl ester variant-COOCH3Higher polarity (logP −0.3 vs. 2.1)
Ethyl ester variant-COOCH2CH3Reduced steric hindrance in SN2 reactions

The tert-butyl group’s bulkiness confers superior stability but limits solubility in aqueous media.

Future Directions and Research Gaps

Priority areas include:

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes using organocatalysts.

  • Polymer Electrolyte Applications: Testing ionic conductivity in battery prototypes.

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